molecular formula C9H7N3O4 B2770014 N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide CAS No. 400079-08-5

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2770014
CAS No.: 400079-08-5
M. Wt: 221.172
InChI Key: RLCVICWUJNELHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide” were not found, benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide belongs to the class of benzoxazoles, compounds with significant implications in medicinal chemistry due to their pharmacological activities. Benzoxazoles, containing a 1,3-oxazole system fused with a benzene ring, have been extensively studied for their pharmacological properties and applications in material science. Microwave-assisted synthesis has emerged as an efficient method to increase diversity in benzoxazole research, allowing for the quick and diverse synthesis of benzoxazole derivatives under various reaction conditions. This method represents a significant advancement in modern chemistry, providing a pathway to synthesize benzoxazole derivatives efficiently and with high yield. The pharmacological properties of benzoxazoles include a broad range of activities, making them of great interest to medicinal chemistry research (Özil & Menteşe, 2020).

Antimicrobial and Antitumor Activity

The benzoxazole scaffold has been evaluated for various biological activities, including antimicrobial and antitumor effects. For instance, imidazole derivatives, closely related to benzoxazoles, have been reviewed for their antitumor activities, highlighting the potential of these compounds in the search for new antitumor drugs. These structures are of interest for both the development of new drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Supramolecular Chemistry and Material Science

Benzoxazole derivatives have found applications in supramolecular chemistry and material science due to their ability to form stable structures and interact with various biological targets. The benzoxazole moiety serves as a key component in many medicinal compounds, demonstrating a wide range of therapeutic potential related to the favorable interactions of the benzoxazole scaffold with different protein targets. Recent patents have shown benzoxazole derivatives to exhibit excellent activity against various diseases, with some reaching clinical trial stages. This highlights the versatility and significant biological properties of benzoxazole derivatives in drug discovery and development (Wong & Yeong, 2021).

Properties

IUPAC Name

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-10-9(13)8-6-3-2-5(12(14)15)4-7(6)16-11-8/h2-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCVICWUJNELHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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